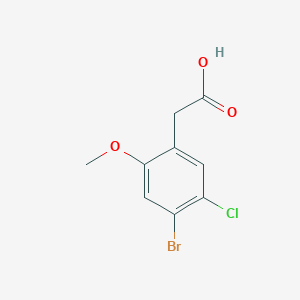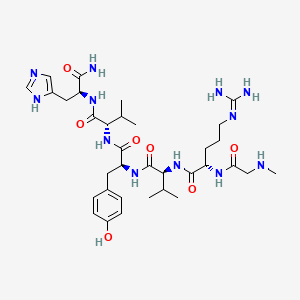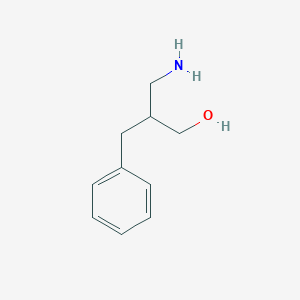![molecular formula C23H19ClN2O2 B2431718 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 325474-02-0](/img/structure/B2431718.png)
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to investigate the mechanism of action and physiological effects of cannabinoids.
Applications De Recherche Scientifique
Ruthenium Catalyzed Reduction of Nitroarenes
Research demonstrates the use of ruthenium catalysis in the reduction of nitroarenes, including compounds with chloro and methyl substituents, to their corresponding aminoarenes using formic acid. This method offers a selective approach for the reduction of heterocyclic compounds such as quinoline and indole derivatives, highlighting potential applications in the synthesis of aminoarene-based materials and chemicals (Watanabe et al., 1984).
Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles, a core structure in many biologically active compounds, have been extensively studied. Palladium-catalyzed reactions have emerged as a versatile tool for accessing a wide array of indole derivatives, offering efficient pathways for the synthesis of complex molecules. This research underscores the significance of indole derivatives in the development of pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
Photoreactivity of Donor—Acceptor Ethenes
Investigations into the photoreactivity of donor-acceptor ethenes reveal that certain indole derivatives exhibit unique photophysical properties, such as solvatochromic fluorescence emission. This suggests potential applications in the development of fluorescent probes and materials science, particularly for compounds that undergo specific photoreactions (Singh & Hota, 2003).
Reactions with Nitrogen Dioxide and Nitrous Acid
The reactivity of indole derivatives with nitrogen dioxide and nitrous acid has been explored, leading to the formation of nitroso and isonitroso indole derivatives. Such reactions are relevant for understanding the chemical behavior of indole compounds under various conditions, potentially guiding the synthesis of novel indole-based materials with specific functional properties (Astolfi et al., 2006).
Structural, Vibrational, and NMR Spectroscopic Investigations
The synthesis and characterization of novel indole derivatives, such as those involving ethylthio and nitrophenyl groups, highlight the importance of comprehensive analytical techniques in understanding the structure-property relationships of these compounds. Such studies are crucial for the development of indole-based materials with tailored physical, chemical, and biological properties (Bhat et al., 2017).
Mécanisme D'action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the targets of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole”, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOXSNSLPHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)



![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2431645.png)
![N-Propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2431646.png)




![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)
![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)